NAPE-PLD Activation Scarcity: 4-Bromo Substitution Versus the Fluoro-Analog VU534
The benzothiazole phenylsulfonyl-piperidine carboxamide class are known NAPE-PLD activators [1]. The closest characterized comparator, VU534 (N-(4-fluorobenzothiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide), activates recombinant mouse NAPE-PLD with an EC50 of 0.30 µM and human NAPE-PLD with an EC50 of 0.93 µM, with a maximal induction exceeding two-fold over vehicle . No public EC50 data exist for the 4-bromo derivative; however, the electronic and steric differences between bromine (van der Waals radius 1.85 Å, electronegativity 2.96) and fluorine (1.47 Å, 3.98) are expected to alter both binding affinity and maximum efficacy. This informational gap itself represents a differentiation point for laboratories seeking to expand SAR beyond the disclosed fluoro and methyl analogs.
| Evidence Dimension | NAPE-PLD activation potency (recombinant mouse enzyme) |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | VU534 (4-fluoro analog): EC50 = 0.30 µM, Emax > 2-fold over vehicle |
| Quantified Difference | Unknown; predicted to differ based on halogen-dependent steric/electronic modulation |
| Conditions | Cell-free recombinant enzyme assay; NAPE-PLD from mouse and human |
Why This Matters
Researchers requiring a distinct halogen-substituted tool compound for NAPE-PLD SAR expansion cannot simply use VU534 or VU533 and must procure the 4-bromo derivative.
- [1] US Patent Application US20250250265 A1. Benzothiazole-phenyl-sulfonyl-piperidine Analogs as Activators of N-Acylphosphatidylethanolamine Hydrolyzing Phospholipase D. Filed April 14, 2023. View Source
